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Application Notes: LMT-28 in a Collagen-Induced Arthritis (CIA) Model

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Introduction

LMT-28 is a novel, orally available small-molecule inhibitor that targets the interleukin-6 (IL-6) signaling pathway.[1][2] Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction, where IL-6 is a major causative factor.[3][4][5][6] **LMT-28** exerts its anti-inflammatory effects by directly targeting glycoprotein 130 (gp130), a co-receptor essential for IL-6 signal transduction.[2][7] The collagen-induced arthritis (CIA) mouse model is a widely used and relevant preclinical model for studying the pathology of RA and evaluating novel therapeutic agents like **LMT-28**.[3] These notes provide detailed protocols and data for utilizing **LMT-28** in a CIA model.

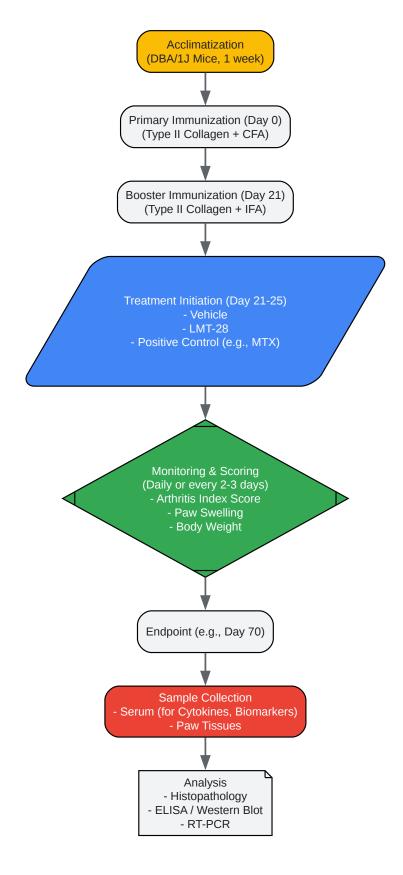
Mechanism of Action of LMT-28

The pro-inflammatory cytokine IL-6 initiates its signaling cascade by binding to the IL-6 receptor (IL-6R). This complex then associates with the signal-transducing receptor subunit gp130, leading to the dimerization of gp130.[6] This event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and induces the transcription of various inflammatory genes. **LMT-28** specifically inhibits the IL-6-induced phosphorylation of gp130, JAK2, and STAT3, thereby blocking the downstream inflammatory cascade.[1][2][8]









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